molecular formula C15H22N4 B6447894 2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine CAS No. 2640896-07-5

2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine

Cat. No. B6447894
CAS RN: 2640896-07-5
M. Wt: 258.36 g/mol
InChI Key: DNMGINBGYVHFMT-UHFFFAOYSA-N
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Description

The molecule “2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopenta[c]pyrrole ring, which is a fused five-membered and six-membered ring system with one nitrogen atom .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains several interesting structural features, including a pyrazine ring, an azetidine ring (a four-membered ring containing one nitrogen), and a cyclopenta[c]pyrrole ring . These rings are likely to influence the molecule’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings can influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with a molecule depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s not possible to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this molecule would likely depend on its observed or potential biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-11-15(17-6-5-16-11)19-9-14(10-19)18-7-12-3-2-4-13(12)8-18/h5-6,12-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMGINBGYVHFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine

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